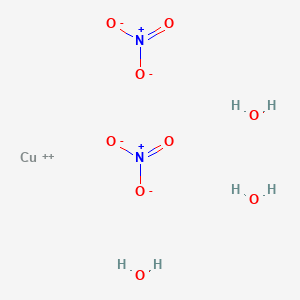

Nitrate de cuivre(II) trihydraté

Vue d'ensemble

Description

Copper(II) nitrate trihydrate is an inorganic compound with the chemical formula Cu(NO₃)₂·3H₂O. It appears as blue crystalline solid and is highly soluble in water. This compound is commonly used in various chemical processes and industrial applications due to its oxidizing properties .

Applications De Recherche Scientifique

Copper(II) nitrate trihydrate is widely used in scientific research due to its versatile properties:

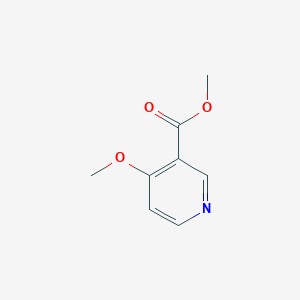

Chemistry: It serves as a precursor for the synthesis of other copper-containing compounds and catalysts.

Biology: Copper(II) nitrate trihydrate is used in biochemical studies to investigate the role of copper in biological systems.

Medicine: It has applications in the development of antimicrobial agents and in the study of copper’s role in various physiological processes.

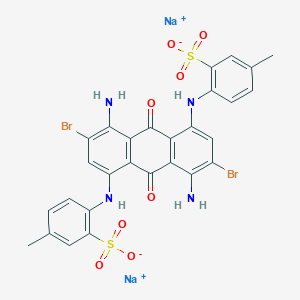

Industry: It is used in the production of high-purity copper compounds, as a mordant in dyeing processes, and in the manufacture of explosives

Mécanisme D'action

Target of Action

Copper(II) nitrate trihydrate primarily targets the blood, kidney, liver, central nervous system, and vascular system . It interacts with these systems and can cause changes at the molecular and cellular levels.

Mode of Action

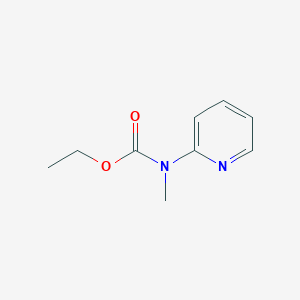

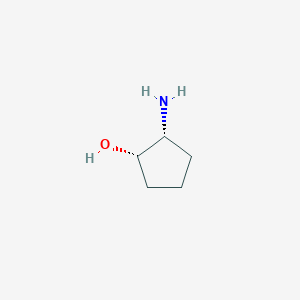

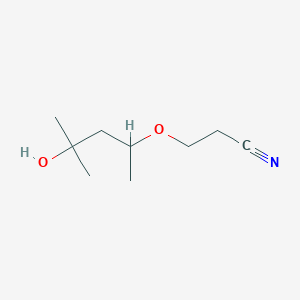

Copper(II) nitrate trihydrate forms complexes with ligands derived from β-amino acids . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) . The ligand precursors are coordinated via nitrogen and oxygen atoms to the copper(II) center, giving square-planar structures .

Biochemical Pathways

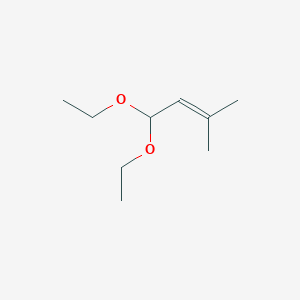

Copper(II) nitrate trihydrate participates as a catalyst in the solvent-free synthesis of 3-aminopropenones and 3-aminopropenoates . It plays a role in redox reactions, growth and development of organisms, and is a component of numerous enzymes . A deviation from homeostatic copper concentrations can lead to the development of various diseases .

Pharmacokinetics

Copper(II) nitrate trihydrate is highly soluble in water, with a solubility of 2670 g/L . This high solubility suggests that it can be readily absorbed and distributed in the body.

Result of Action

It is known that copper salts, including copper(ii) nitrate trihydrate, can cause oxidative stress and damage to cells and tissues .

Action Environment

The action of Copper(II) nitrate trihydrate can be influenced by environmental factors. For instance, it is hygroscopic and heat sensitive . Therefore, it should be stored in a cool, dry place to maintain its stability and efficacy . Furthermore, it is an oxidizer and can react with other substances, potentially affecting its action .

Analyse Biochimique

Biochemical Properties

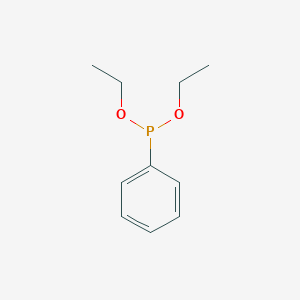

Copper(II) nitrate trihydrate plays a role in various biochemical reactions. It is known to interact with a broad spectrum of organophosphate substrates and lactones . The nature of these interactions is largely due to the d9 electronic configuration of copper(II), which makes the complexes highly labile and subject to rapid ligand exchange .

Cellular Effects

Copper(II) nitrate trihydrate can have significant effects on various types of cells and cellular processes. It is known to cause severe skin burns and eye damage . It may also cause respiratory irritation

Molecular Mechanism

The molecular mechanism of action of Copper(II) nitrate trihydrate is complex. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper(II) nitrate trihydrate can change over time. It is known to be thermally unstable and decomposes upon heating . This property is crucial in certain applications

Dosage Effects in Animal Models

The effects of Copper(II) nitrate trihydrate can vary with different dosages in animal models. For instance, it has been found to have an LD50 of 940 mg/kg in rats . High doses can lead to toxic or adverse effects

Metabolic Pathways

Copper(II) nitrate trihydrate is involved in the oxidative pentose-phosphate pathway, which provides reducing power (NADPH) and pentose phosphates for fatty acid and nucleic acid synthesis . It interacts with various enzymes and cofactors in this pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper(II) nitrate trihydrate can be synthesized by reacting copper metal or copper oxide with nitric acid. The reaction is as follows: [ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ] Alternatively, it can be prepared by treating copper metal with an aqueous solution of silver nitrate, which demonstrates the ability of copper to reduce silver ions .

Industrial Production Methods: In industrial settings, copper(II) nitrate trihydrate is produced by dissolving copper metal in nitric acid, followed by crystallization. The solution is then concentrated and cooled to precipitate the trihydrate form .

Types of Reactions:

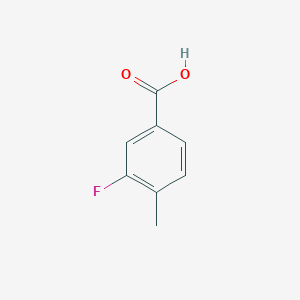

Oxidation: Copper(II) nitrate trihydrate acts as an oxidizing agent. For example, it can oxidize organic compounds in various chemical reactions.

Decomposition: When heated, copper(II) nitrate trihydrate decomposes to form copper(II) oxide, nitrogen dioxide, and oxygen: [ 2\text{Cu(NO}_3\text{)}_2 \rightarrow 2\text{CuO} + 4\text{NO}_2 + \text{O}_2 ]

Reduction: Copper(II) nitrate can be reduced to copper metal using reducing agents like hydrogen or carbon monoxide.

Common Reagents and Conditions:

Oxidation: Organic compounds, elevated temperatures.

Decomposition: Heating to temperatures above 170°C.

Reduction: Hydrogen gas, carbon monoxide.

Major Products Formed:

Oxidation: Various oxidized organic compounds.

Decomposition: Copper(II) oxide, nitrogen dioxide, oxygen.

Reduction: Copper metal.

Comparaison Avec Des Composés Similaires

Copper(II) sulfate: Another copper salt used in various industrial and chemical applications.

Copper(II) chloride: Used in organic synthesis and as a catalyst.

Silver nitrate: Similar in its oxidizing properties and used in medical and photographic applications.

Uniqueness: Copper(II) nitrate trihydrate is unique due to its high solubility in water and its ability to act as a strong oxidizing agent. Its trihydrate form provides stability and ease of handling in various chemical processes .

Propriétés

IUPAC Name |

copper;dinitrate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTLQDJHRPXDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH6N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051445 | |

| Record name | Copper(II) nitrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue deliquescent solid; [Merck Index] Dark blue hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Copper(II) nitrate trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10031-43-3 | |

| Record name | Cupric nitrate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II) nitrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, copper(2+) salt, hydrate (2:1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066PG1506T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.